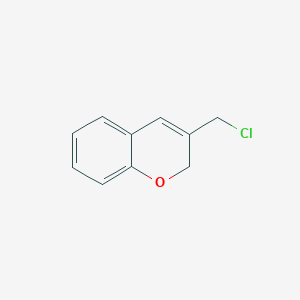

3-(chloromethyl)-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-(chloromethyl)-2H-chromene |

InChI |

InChI=1S/C10H9ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7H2 |

InChI Key |

HHWYJGKBFFNZBO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethyl 2h Chromene and Its Direct Precursors

Strategies for 2H-Chromene Ring Formation with Chloromethyl Functionality

The creation of the 2H-chromene ring bearing a chloromethyl group at the third position can be achieved through various strategic approaches, including annulation, cyclization, and multicomponent reactions.

Regioselective annulation reactions offer a powerful tool for the synthesis of substituted chromenes. A key strategy involves the reaction of salicylaldehydes with reagents that provide the three-carbon unit necessary to form the pyran ring. While direct annulation to yield 3-(chloromethyl)-2H-chromene is not extensively documented, the synthesis of its precursors via annulation is well-established. For instance, the reaction of salicylaldehyde (B1680747) with ethyl 4-chloro-3-oxobutanoate is a common method to produce ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, a direct precursor. d-nb.infoevitachem.com This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

A base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones has also been reported to yield 3-sulfonyl-4H-chromenes, demonstrating the versatility of annulation strategies in accessing functionalized chromene cores. nih.gov

Intramolecular cyclization is a fundamental approach to forming the 2H-chromene ring. This can be achieved through either acid-catalyzed or base-mediated pathways, typically starting from a suitably substituted phenol (B47542) derivative.

Acid-catalyzed cyclodehydration is a common method for the synthesis of various heterocyclic compounds. nih.gov In the context of chromene synthesis, this could involve the cyclization of an intermediate γ-hydroxy-α,β-unsaturated ketone. While specific examples leading directly to this compound are scarce, the principle is demonstrated in the acid-catalyzed cyclization of Baylis-Hillman adducts derived from salicylaldehydes to yield 3-substituted chromenes. smolecule.com For example, the treatment of a Baylis-Hillman adduct with hydrochloric acid can lead to the formation of a 3-(chloromethyl)coumarin, a related but distinct structure. smolecule.com

Base-mediated cyclization is a widely used strategy for the synthesis of 2H-chromenes. A notable example is the reaction of salicylaldehydes with compounds containing an activated methylene (B1212753) group in the presence of a base like piperidine (B6355638). This approach is central to the synthesis of precursors to this compound. Specifically, the reaction between salicylaldehydes and ethyl 4-chloro-3-oxobutanoate in the presence of piperidine affords ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate. researchgate.netresearchgate.net The reaction mechanism involves a Knoevenagel condensation followed by an intramolecular oxa-Michael addition. nih.gov

Cesium carbonate has also been employed as a base in the synthesis of 3-sulfonyl-2H-chromene derivatives from salicylaldehyde and 2-bromoallyl sulfones. nih.gov This highlights the utility of base-mediated pathways in constructing functionalized chromene rings.

One-pot multicomponent reactions are highly efficient for building molecular complexity from simple starting materials in a single operation. For the synthesis of chromene derivatives, these reactions often involve the condensation of a salicylaldehyde, a compound with an active methylene group, and a third component.

While a direct one-pot synthesis of this compound is not prominently reported, a one-pot, three-component method has been demonstrated for the formation of related coumarin (B35378) derivatives starting from salicylaldehyde. d-nb.info Furthermore, the synthesis of 2-substituted 2H-chromenes has been achieved through a one-pot reaction of salicylaldehydes, amines, and alkenyl boronic acids. nih.gov These examples showcase the potential of multicomponent strategies to be adapted for the synthesis of the target molecule. A one-pot synthesis of 2-alkyl/aryl/pyridyl substituted 2H-chromenes has been achieved through a chemoselective Knoevenagel condensation/hemiketalisation process. rsc.org

Intramolecular Cyclization Reactions

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and starting materials. The most direct precursors would be those that can be readily converted to the target molecule.

A key precursor is ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate . This compound is synthesized from the reaction of a substituted salicylaldehyde with ethyl 4-chloro-3-oxobutanoate . evitachem.comresearchgate.netresearchgate.net The reaction is typically catalyzed by a base such as piperidine.

Another potential precursor is 2H-chromene-3-methanol . This alcohol could, in principle, be converted to the corresponding chloride, this compound, using standard chlorinating agents. The synthesis of 2H-chromene-3-methanol can be envisioned through the reduction of 2H-chromene-3-carboxylic acid or its esters. 2H-chromene-3-carboxylic acids themselves are accessible through the hydrolysis of the corresponding esters, which are synthesized via Knoevenagel condensation of salicylaldehydes with malonic esters. nih.govnih.gov

Decarboxylation of 2H-chromene-3-carboxylic acid could potentially yield the parent 2H-chromene, which would then require selective chloromethylation at the C3 position. evitachem.comnih.gov However, direct and selective C3-functionalization of an unsubstituted 2H-chromene can be challenging. rsc.org

The table below summarizes the key precursors and the starting materials required for their synthesis.

| Precursor | Starting Materials | Reagents and Conditions |

| Ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate | Salicylaldehyde, Ethyl 4-chloro-3-oxobutanoate | Piperidine, Dichloromethane (B109758), Room Temperature evitachem.com |

| 2H-Chromene-3-carboxylic acid | Salicylaldehyde, Diethyl malonate | 1. Piperidine, Ethanol, Reflux; 2. NaOH, H₂O/Methanol nih.gov |

| 2H-Chromene-3-methanol | 2H-Chromene-3-carboxylic acid | Reduction (e.g., LiAlH₄) |

Utilization of Substituted Salicylaldehydes

Substituted salicylaldehydes are fundamental building blocks in the synthesis of 2H-chromene derivatives. msu.edunih.gov Their reaction with various activated alkenes serves as a common and effective strategy. researchgate.netpsu.edu The inherent reactivity of the hydroxyl and aldehyde groups in salicylaldehydes allows for a range of transformations, leading to the formation of the chromene ring system. These reactions can be influenced by the nature of the substituents on the salicylaldehyde ring, with electron-withdrawing groups sometimes favoring the reaction. uva.nl

Reaction with Activated Alkenes and Carboxylic Esters (e.g., Ethyl 4-Chloro-3-oxobutanoate)

A widely employed method involves the reaction of salicylaldehydes with activated alkenes, such as α,β-unsaturated carbonyl compounds. researchgate.netbeilstein-journals.org A specific and highly relevant example is the condensation of salicylaldehydes with ethyl 4-chloro-3-oxobutanoate. niscpr.res.inresearchgate.net This reaction, typically conducted in the presence of a base like piperidine, proceeds through a Knoevenagel condensation followed by an intramolecular cyclization. uva.nlresearchgate.netnih.gov The phenolic hydroxyl group attacks the electrophilic carbon, leading to the formation of the chromene ring and yielding ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate as a key intermediate. niscpr.res.inresearchgate.netresearchgate.net This intermediate is a direct precursor to various functionalized 2H-chromenes.

This methodology is versatile, accommodating a range of substituents on the salicylaldehyde, including both electron-donating and electron-withdrawing groups. uva.nl

Derivatization from Baylis-Hillman Adducts and Related Intermediates

The Baylis-Hillman reaction provides another important route to 2H-chromene derivatives. acs.org The reaction of salicylaldehydes with activated alkenes like acrylates, catalyzed by a tertiary amine such as DABCO, initially forms Baylis-Hillman adducts. psu.educore.ac.uk These adducts, which are β-hydroxy-α-methylene esters, can then be cyclized to form chromene structures. psu.edu For instance, the reaction of 2-hydroxybenzaldehydes with tert-butyl acrylate (B77674) yields Baylis-Hillman adducts that can be subsequently cyclized under acidic conditions to afford 3-(chloromethyl)coumarins. researchgate.netresearchgate.net Base-catalyzed cyclization of these adducts, however, can lead to the formation of 2H-chromene derivatives. core.ac.uk This approach offers a pathway to 3-substituted chromenes, where the substituent is introduced via the activated alkene. researchgate.net

Synthesis of 2-(Chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates as Key Precursors

The synthesis of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates is a critical step in many synthetic pathways leading to this compound. niscpr.res.innih.gov These compounds are typically synthesized in good yields by reacting substituted salicylaldehydes with ethyl 4-chloro-3-oxobutanoate in the presence of piperidine in a solvent like dichloromethane at room temperature. researchgate.netresearchgate.net The resulting 2-hydroxy-2H-chromene derivatives are stable and can be isolated. niscpr.res.innih.gov They serve as versatile precursors for further transformations, including the synthesis of other heterocyclic compounds. nih.govgoogle.co.in For example, these precursors can undergo reduction to furnish the corresponding 2-(chloromethyl)-4H-chromene-3-carboxylates. niscpr.res.in

Catalytic Systems in the Synthesis of 2H-Chromenes Bearing Chloromethyl Groups

Catalysis plays a pivotal role in the synthesis of 2H-chromenes, enhancing reaction rates, yields, and in some cases, stereoselectivity. Both organocatalytic and acid-catalyzed systems are frequently employed.

Organocatalytic Approaches (e.g., employing Piperidine, DABCO, DMAP)

Organocatalysis is a cornerstone in the synthesis of 2H-chromenes. Basic organocatalysts are particularly common.

Piperidine is widely used as a basic catalyst for the condensation reaction between salicylaldehydes and ethyl 4-chloro-3-oxobutanoate to form ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates. uva.nlniscpr.res.inresearchgate.net It facilitates the initial Knoevenagel condensation step. uva.nl

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a classic catalyst for the Baylis-Hillman reaction, which generates precursors for 2H-chromenes. psu.eduresearchgate.net It is effective in the reaction of salicylaldehydes with various activated alkenes. psu.eduresearchgate.net

4-Dimethylaminopyridine (DMAP) has been shown to be a superior mediator in some instances, such as the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes, which are related structures. organic-chemistry.orgorganic-chemistry.org In certain reactions, DMAP provides higher yields compared to DABCO. organic-chemistry.org

The choice of organocatalyst can significantly influence the reaction pathway and product distribution.

| Catalyst | Reaction Type | Substrates | Product | Reference(s) |

| Piperidine | Knoevenagel Condensation/Cyclization | Salicylaldehydes, Ethyl 4-chloro-3-oxobutanoate | Ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates | uva.nlniscpr.res.inresearchgate.net |

| DABCO | Baylis-Hillman Reaction | Salicylaldehydes, Activated Alkenes (e.g., acrylates) | Baylis-Hillman Adducts (precursors to 2H-chromenes) | psu.eduresearchgate.net |

| DMAP | Annulative Condensation | Salicylaldehydes, Acrylonitrile | 3-Cyano-2H-chromenes | organic-chemistry.orgorganic-chemistry.org |

Lewis and Brønsted Acid Catalysis

Acid catalysis is also instrumental in the synthesis and transformation of 2H-chromene derivatives.

Brønsted acids , such as p-toluenesulfonic acid, can be used to convert intermediates into the final 2H-chromene products. uva.nl They are also employed in combination with arylboronic acids to catalyze the condensation of phenols with α,β-unsaturated carbonyls to form 2H-chromenes. rsc.orgresearchgate.net Novel Brønsted acid catalysts derived from metal-organic frameworks (MOFs) have also been developed for reactions involving 2H-chromenes. rsc.org

Lewis acids , like boron trifluoride diethyl etherate (BF3·OEt2), can catalyze the reaction of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with salicylaldehydes to form spirobi-2H-1-benzopyrans. rsc.org Iron(III) chloride (FeCl3) has been used as a Lewis acid catalyst for the intramolecular metathesis of alkynyl ethers of salicylaldehyde to yield 3-substituted 2H-chromenes. msu.eduuva.nlresearchgate.net Various other Lewis acids, including AlCl3 and Sc(OTf)3, can also promote such transformations. researchgate.net

The selection between a Brønsted or Lewis acid catalyst depends on the specific reaction mechanism and the nature of the substrates involved. uva.nlacs.org

| Catalyst Type | Catalyst Example | Reaction | Reference(s) |

| Brønsted Acid | p-Toluenesulfonic acid | Conversion of intermediates to 2H-chromenes | uva.nl |

| Brønsted Acid | Arylboronic acid/Brønsted acid co-catalyst | Condensation of phenols and α,β-unsaturated carbonyls | rsc.orgresearchgate.net |

| Lewis Acid | Boron trifluoride diethyl etherate (BF3·OEt2) | Synthesis of 2,2'-spirobi-2H-1-benzopyrans | rsc.org |

| Lewis Acid | Iron(III) chloride (FeCl3) | Intramolecular alkyne-carbonyl metathesis | msu.eduuva.nlresearchgate.net |

Transition Metal-Catalyzed Methods (e.g., Gold, Chromium, Cobalt)

Transition metals play a pivotal role in facilitating chemical transformations that are otherwise challenging to achieve. uva.nl Catalysis by gold, chromium, and cobalt complexes has been successfully applied to the synthesis of 2H-chromenes through various reaction pathways.

Gold (Au): Gold catalysts, particularly Au(I) complexes, are highly effective for the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes. uva.nlresearchgate.net The catalyst Ph₃PAuNTf₂ has been highlighted as a superior catalyst for this transformation, affording excellent yields. uva.nlresearchgate.net This method proceeds via a 6-endo-dig cyclization. researchgate.net The reaction is versatile, tolerating a range of electron-donating and electron-withdrawing substituents on the aryl ring. uva.nl A key advantage of certain gold catalysts is the ability to perform these reactions at ambient temperatures. researchgate.net The use of a silver co-catalyst has been noted in some gold-catalyzed cycloisomerization reactions to activate the catalyst, though it can sometimes lead to unwanted side reactions. msu.edu

Chromium (Cr): A notable method for synthesizing 2H-chromenes involves the use of Fischer-type carbene complexes of chromium. uva.nlmsu.edu Specifically, the reaction of an α,β-unsaturated Fischer carbene complex of chromium with a propargyl ether that has an alkenyl group on the propargylic carbon leads to the formation of 2H-chromenes. msu.eduslideshare.net This process involves a cascade of reactions starting with a benzannulation, followed by the formation of an o-quinone methide intermediate, and concluding with an electrocyclization to form the chromene ring. slideshare.net

Cobalt (Co): Cobalt catalysis offers multiple routes to 2H-chromenes. One approach involves a [CoII(porphyrin)]-catalyzed reaction between salicyl N-tosylhydrazones and terminal alkynes. uva.nlresearchgate.net This method generates cobalt(III)-carbene radicals, which then undergo addition to the alkyne to form a vinyl radical. researchgate.net Subsequent hydrogen atom transfer and an endocyclic, sigmatropic ring-closing reaction of the resulting o-quinone methide intermediate yield the 2H-chromene product. uva.nlresearchgate.net This process is tolerant of a wide variety of substituents on both starting materials. uva.nl

Another cobalt-catalyzed method involves the phenolic OH-assisted C–H functionalization of 2-vinylphenols with allenes. acs.orgresearchgate.netfigshare.com This reaction proceeds via a [5+1] annulation, where the allene (B1206475) acts as a one-carbon coupling partner, to produce various 2H-chromenes. acs.orgresearchgate.netfigshare.com The proposed mechanism includes C-H activation of the vinyl group, allene insertion, and an intramolecular regioselective phenoxide addition. acs.orgresearchgate.net

Control of Reaction Conditions for Yield and Selectivity

The yield and selectivity of 2H-chromene synthesis, including for precursors to this compound, are highly dependent on the careful control of reaction conditions such as temperature, solvent, catalyst loading, and the nature of the reactants and reagents.

In the synthesis of 3-(chloromethyl)coumarins from salicylaldehyde-derived Baylis-Hillman adducts, temperature plays a critical role in directing the reaction pathway. Reactions conducted at 0°C primarily yield 2-(chloromethyl)cinnamic acid derivatives, whereas refluxing in acetic acid leads exclusively to the 3-(chloromethyl)coumarin products. researchgate.net

For gold-catalyzed cycloisomerizations of aryl propargyl ethers, the choice of catalyst is crucial for selectivity. While Ph₃PAuNTf₂ provides excellent yields of 2H-chromenes, the formation of benzofuran (B130515) byproducts can occur, particularly with electron-deficient arenes. researchgate.net The reaction temperature can also influence the outcome; for instance, a reaction that gives a 70% yield at room temperature might be optimized further by adjusting this parameter. researchgate.net

In cobalt-catalyzed reactions, the choice of ligand and solvent can significantly impact the yield. For example, in the palladium-catalyzed synthesis of related chromene structures, screening various ligands and solvents showed that PhCF₃ as a solvent could slightly improve the yield, and adjusting the catalyst-to-ligand ratio led to a higher yield. rsc.org

The regioselectivity of certain cyclization reactions to form chromenes can be dependent on the substituents present in the starting materials. acs.org For instance, in a selenolate-catalyzed intramolecular cyclization, the nature of the substituent at the R² position determined whether 2H- or 4H-chromenes were formed. acs.orguj.edu.pl

Table 1: Transition Metal-Catalyzed Synthesis of 2H-Chromenes

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Ph₃PAuNTf₂ | Aryl propargyl ethers | 2H-Chromenes | High yields, versatile for various substituents. uva.nlresearchgate.net |

| α,β-Unsaturated Fischer-type carbene complex of chromium | Propargyl ether with an alkenyl group | 2H-Chromenes | Involves a reaction cascade including benzannulation and electrocyclization. msu.eduslideshare.net |

| [CoII(porphyrin)] | Salicyl N-tosylhydrazones and terminal alkynes | 2H-Chromenes | Proceeds via cobalt(III)-carbene radicals and tolerates a wide range of substrates. uva.nlresearchgate.net |

Table 2: Influence of Reaction Conditions on Product Formation

| Reaction | Variable | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |

|---|---|---|---|---|---|

| Cyclization of Baylis-Hillman adducts | Temperature | 0 °C | Major: 2-(chloromethyl)cinnamic acid derivatives researchgate.net | Refluxing Acetic Acid | Sole: 3-(chloromethyl)coumarin derivatives researchgate.net |

Reactivity and Chemical Transformations of 3 Chloromethyl 2h Chromene

Reactions Involving the Chloromethyl Functional Group

The chloromethyl group, a primary alkyl halide, is the most reactive site on the 3-(chloromethyl)-2H-chromene molecule for many common transformations. Its reactivity is primarily centered around the electrophilic carbon atom, which is susceptible to attack by nucleophiles, and its ability to undergo coupling reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This is a common and versatile reaction type in organic chemistry where a nucleophile replaces a leaving group. libretexts.org In the case of this compound, various nucleophiles can displace the chloride ion, leading to a wide array of derivatives. The presence of multiple chlorine atoms in a molecule can enhance its reactivity in such substitutions. cymitquimica.com

For instance, reactions with amines like pyrrolidine (B122466) or morpholine (B109124) would yield the corresponding aminomethyl-2H-chromene derivatives. grafiati.com Similarly, reaction with alkoxides would produce alkoxy-methyl derivatives. These reactions are fundamental in building more complex molecular architectures based on the 2H-chromene scaffold.

Conversion to Other Carbon-Substituted Derivatives (e.g., Azidomethyl via Halogen Exchange)

A specific and synthetically useful example of nucleophilic substitution is the conversion of the chloromethyl group to an azidomethyl group. This transformation is typically achieved through a halogen exchange reaction using an azide (B81097) salt, such as sodium azide. niscpr.res.in

This reaction proceeds by the nucleophilic attack of the azide ion on the carbon of the chloromethyl group, displacing the chloride ion. The resulting 3-(azidomethyl)-2H-chromene is a valuable intermediate. The azide group can then be used in a variety of subsequent reactions, most notably in "click chemistry" via cycloaddition with alkynes to form triazoles, or it can be reduced to an aminomethyl group. niscpr.res.in A series of 4-azidomethyl coumarin (B35378) derivatives have been synthesized, which involved reacting a bromomethyl coumarin with sodium azide. arkajainuniversity.ac.in

Intermolecular Coupling Reactions

The chloromethyl group can participate in various intermolecular coupling reactions, which are essential for forming carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of benzyl-like chlorides suggests its potential in reactions such as Friedel-Crafts alkylations. In such a reaction, the this compound would act as the alkylating agent in the presence of a Lewis acid catalyst to functionalize aromatic rings.

Reactivity of the 2H-Chromene Ring System

The 2H-chromene ring system, with its benzopyran core, also possesses distinct reactivity, particularly at the double bond of the pyran moiety and through pathways involving the opening of the heterocyclic ring.

Cycloaddition Reactions of the Pyran Moiety

The double bond within the pyran ring of the 2H-chromene system can participate in cycloaddition reactions. bohrium.comtandfonline.com These reactions are powerful tools for the construction of complex polycyclic systems. One notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the 2H-chromene can act as the dienophile. Iron(III) salts have been shown to catalyze tandem rearrangement/hetero-Diels-Alder reactions of 2H-chromenes. nih.gov

Furthermore, 1,3-dipolar cycloadditions are also possible. For instance, 3-nitro-2H-chromenes react with azomethine ylides to form chromenopyrrolidine derivatives. mdpi.com The reactivity in these cycloadditions can be influenced by the substituents on the chromene ring.

Ring-Opening and Rearrangement Pathways of the Benzopyran Core

The benzopyran core of 2H-chromenes can undergo ring-opening and rearrangement reactions under various conditions. Photochemical induction is a common method to initiate the ring-opening of chromenes, often leading to the formation of colored, open-chain isomers, a phenomenon known as photochromism. researchgate.netresearchgate.net This process typically involves the cleavage of the C-O bond in the pyran ring. researchgate.net

Acid-catalyzed rearrangements are also known to occur. mdpi.com For example, some 2H-chromene derivatives can rearrange in an acidic medium. grafiati.com In one documented case, the reaction of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with arylthioureas led to an unexpected product via a benzopyran ring-opening mechanism. nih.gov Iron-catalyzed rearrangements of 2H-chromenes can also occur, leading to the formation of ortho-quinone methide intermediates which can then undergo further reactions. nih.gov

Derivatization and Functionalization of the Aromatic Ring (e.g., Halogenation, Alkynylation at C-6)

The aromatic ring of the 2H-chromene scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The halogenation of the benzene (B151609) ring of chromene derivatives can be achieved using standard halogenating agents. For instance, the reaction of benzene with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride results in the corresponding halobenzene. libretexts.org While specific examples for the direct halogenation of this compound at the C-6 position are not extensively documented in the provided results, the general principles of electrophilic aromatic substitution suggest its feasibility. The presence of the ether oxygen atom in the chromene ring is expected to activate the aromatic ring, directing incoming electrophiles to the ortho and para positions (C-8 and C-6). For example, tri-halogenated 3-nitro-2H-chromenes have been synthesized, demonstrating that multiple halogen atoms can be introduced onto the aromatic ring. nih.gov One such compound, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, highlights the possibility of functionalizing the C-6 and C-8 positions with different halogens. nih.gov

Alkynylation: The introduction of an alkynyl group onto the aromatic ring of a chromene can be accomplished through modern cross-coupling methodologies. A copper-catalyzed direct dehydrative alkynylation of 2H-chromene hemiketals with terminal alkynes has been developed to produce 2-alkynylated 2H-chromenes. rsc.org While this method focuses on the C-2 position, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are commonly employed for the alkynylation of aryl halides. Therefore, a pre-functionalized 6-halo-3-(chloromethyl)-2H-chromene could potentially undergo alkynylation at the C-6 position.

Construction of Complex Heterocyclic Architectures

The unique structure of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, including spiro and fused ring structures.

Synthesis of Spirobenzopyrans

Spirobenzopyrans are a class of photochromic compounds characterized by a spiro linkage between a benzopyran and another heterocyclic ring. The synthesis of spiro[2H-1-benzopyran-2,2'-[2H]indole] derivatives has been achieved through the alkylation of 2-methylene-2,3-dihydroindoles with 2-(chloromethyl)phenol (B1634175) derivatives. ktu.edu This reaction proceeds via the formation of a C-C bond between the methyleneindoline and the chloromethyl group, followed by an intramolecular cyclization that forms the spirocyclic system. The resulting spirobenzopyrans can exhibit photochromism, reversibly converting to a colored merocyanine (B1260669) form upon irradiation. hud.ac.uk

A one-pot, three-component reaction involving isatins, sarcosine, and 3-nitro-2-(trifluoromethyl)-2H-chromenes can lead to the formation of spiro[chromeno[3,4-c]pyrrolidine-3,3′-oxindoles]. rsc.org This reaction proceeds via a [3+2] cycloaddition of an in situ generated azomethine ylide.

Formation of Fused Systems (e.g., Chromeno[3,4-c]pyrrolidines, Thiazoles, Triazoles)

The reactivity of the this compound core has been harnessed to construct a variety of fused heterocyclic systems.

Chromeno[3,4-c]pyrrolidines: The synthesis of chromeno[3,4-c]pyrrolidines has been reported through the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. semanticscholar.orgnih.govmdpi.com This transformation typically proceeds via a sequence of Michael addition and Mannich reactions. The reaction of 3-nitro-2-phenyl-2H-chromenes with azomethine ylides generated from imines of methyl glycinate (B8599266) and arylaldehydes, catalyzed by AgOAc, yields a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. semanticscholar.orgmdpi.com In contrast, when 2-trifluoromethyl-3-nitro-2H-chromenes are used, only the endo isomers are formed. nih.govmdpi.com

Thiazoles: Fused thiazole (B1198619) derivatives can be synthesized from chromene precursors. An unusual synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones has been observed from the reaction of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with arylthioureas. nih.govresearchgate.net This reaction involves a novel benzopyran ring opening. Furthermore, a sequential procedure for the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters has been reported, which could potentially be adapted to chromene-containing substrates. acs.org

Triazoles: The construction of triazole-fused chromene derivatives has been achieved through various synthetic strategies. One approach involves the 1,3-dipolar cycloaddition of azides with alkynes (click chemistry). researchgate.net For instance, 1,2,3-triazole-fused spirochromenes have been synthesized and evaluated for their biological activity. researchgate.net Another method involves the palladium-catalyzed intramolecular cyclization of 5-iodotriazoles, which can be applied to create fused polycyclic frameworks containing a 1,2,3-triazole ring. rsc.org

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving the 2H-chromene scaffold is a critical aspect, influencing the biological activity and material properties of the resulting products.

Enantioselective Transformations of 2H-Chromenes

The development of enantioselective methods for the synthesis of chiral 2H-chromenes is an active area of research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.

One strategy involves the tandem oxa-Michael-aldol reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines such as diarylprolinol ethers. beilstein-journals.org This approach can provide 2H-chromenes with high yields and enantioselectivities. The use of a bifunctional catalyst system, combining a chiral amine and a chiral acid, has also been shown to be effective. beilstein-journals.org

Another approach is the Pd-catalyzed asymmetric allylic substitution, which has been used to synthesize 2-aryl-2H-chromenes with high yield and enantioselectivity. nih.gov This method utilizes a novel monodentate phosphoramidite (B1245037) ligand. Furthermore, chiral Brønsted acids have been employed as catalysts for the enantioselective addition of alkenyl boronates to chromene acetals. msu.edu

| Reaction Type | Catalyst/Reagent | Product | Yield (%) | Enantioselectivity (% ee) | Reference |

| Tandem oxa-Michael-aldol | (S)-Diphenylprolinol trimethylsilyl (B98337) ether / (S)-Mosher acid | 2H-Chromenes | 45-90 | 77-99 | beilstein-journals.org |

| Pd-catalyzed allylic substitution | Pd / Monodentate phosphoramidite ligand | 2-Aryl-2H-chromenes | High | High | nih.gov |

| Asymmetric 1,4-addition-cyclization | N-Triflylphosphoramide | 2H-Chromenes | 90 | 93 | researchgate.net |

Diastereoselective Control in Product Formation

Controlling the diastereoselectivity in reactions involving the 2H-chromene core is crucial for synthesizing specific stereoisomers.

The reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides to form chromeno[3,4-c]pyrrolidines can exhibit diastereoselectivity. semanticscholar.orgmdpi.com The reaction of 2-phenyl-substituted 3-nitro-2H-chromenes yields a mixture of endo and endo' diastereomers. semanticscholar.org However, with 2-trifluoromethyl-substituted analogs, the reaction proceeds with high diastereoselectivity to afford only the endo diastereomer. nih.govmdpi.com

A highly diastereoselective annulation of 2-substituted 3-nitro-2H-chromenes with hemicurcuminoids and curcuminoids has been reported. rsc.org The K₂CO₃-catalyzed double Michael addition of (E)-1,5-diaryl- and 1-alkyl-5-arylpent-4-ene-1,3-diones to 2-trifluoromethyl- and 2-phenyl-substituted 3-nitro-2H-chromenes results in the formation of hexahydro-9H-benzo[c]chromen-9-ones as single diastereomers with a cis-arrangement of substituents. rsc.org

| Reactants | Reaction Type | Product | Diastereoselectivity | Reference |

| 3-Nitro-2-phenyl-2H-chromenes + Azomethine ylides | Michael addition/Mannich reaction | Chromeno[3,4-c]pyrrolidines | Mixture of endo and endo' isomers | semanticscholar.org |

| 3-Nitro-2-trifluoromethyl-2H-chromenes + Azomethine ylides | Michael addition/Mannich reaction | Chromeno[3,4-c]pyrrolidines | endo isomer only | nih.gov |

| 2-Substituted 3-nitro-2H-chromenes + Hemicurcuminoids | Double Michael addition | Hexahydro-9H-benzo[c]chromen-9-ones | Single diastereomer (cis) | rsc.org |

Mechanistic and Kinetic Investigations of 3 Chloromethyl 2h Chromene Chemistry

Elucidation of Reaction Mechanisms and Proposed Pathways

The synthesis of the 2H-chromene ring system can be achieved through various mechanistic pathways, often involving cyclization reactions. One plausible mechanism for the formation of chromene structures involves a Knoevenagel condensation followed by a cyclization step. In a proposed pathway for a related synthesis, the electron-withdrawing character of a chloromethyl group (CH2Cl) is crucial. It facilitates the Knoevenagel condensation, leading to an intermediate with a specific cis-relationship between the chloromethyl ketone and the arene ring on the double bond, which is a necessary conformation for the subsequent cyclization to occur. msu.edu

Another significant pathway involves an intramolecular oxa-Michael addition. For instance, in the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, a proposed mechanism begins with the condensation of a salicylaldehyde (B1680747) with an organocatalyst like piperidine (B6355638) to form an iminium ion. This intermediate then undergoes a nucleophilic attack to generate a Knoevenagel-type intermediate. The final step is an intramolecular oxa-Michael addition that yields the 2H-chromene product. mdpi.com

Transition metal-catalyzed reactions also offer versatile routes to 2H-chromenes. researchgate.net For example, cobalt-catalyzed processes can proceed through a metallo-radical mechanism. This involves the formation of a Co(III)-carbene radical intermediate, which then undergoes radical addition with a terminal alkyne. A subsequent hydrogen atom transfer (HAT) from the salicyl hydroxyl group to the vinyl radical leads to an ortho-quinone methide intermediate, which undergoes an endo-cyclic, sigmatropic ring-closing reaction to form the final 2H-chromene. msu.edu Similarly, gold-catalyzed cycloisomerization of aryl propargyl ethers represents another key strategy, although it may require activation by silver salts. msu.edu

In reactions involving substituted 3-nitro-2H-chromenes, a reversible Michael addition/Mannich reaction sequence is often observed. The reaction of 3-nitro-2H-chromenes with azomethine ylides, catalyzed by silver acetate (AgOAc), proceeds through the formation of various stereoisomeric intermediates. The kinetically controlled products can convert into more thermodynamically stable isomers at higher temperatures, indicating the reversibility of the initial addition step. mdpi.comnih.gov

Kinetic Studies of Key Synthetic Transformations (e.g., NMR-based Kinetic Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the kinetics of chemical reactions in real-time. nih.govresearchgate.net It allows for the monitoring of individual signals from both reactants and products, providing detailed insights into reaction rates and mechanisms without needing to modify the molecules under investigation. researchgate.net

NMR-based kinetic analysis can be applied to key synthetic transformations in chromene chemistry. By acquiring spectra at successive time points, the concentration of reactants, intermediates, and products can be determined by integrating their respective NMR signals. Plotting these concentrations against time allows for the determination of reaction rates and kinetic parameters. nih.gov

For example, in a continuous flow, off-equilibrium reaction, 2D spectrotemporal correlation NMR can be used. This technique allows for the real-time observation of the reaction progress. The integrated signal intensities for the reactant and product are plotted as functions of time, and the data are fitted to kinetic models to extract rate constants. nih.gov While specific kinetic data for 3-(chloromethyl)-2H-chromene reactions are not detailed in the available literature, these established NMR methodologies are fully applicable for such investigations.

Analysis of Regioselectivity and Stereoselectivity in Cyclization and Addition Reactions

The stereochemical outcome of reactions involving the 2H-chromene scaffold is highly dependent on the substituents and reaction conditions. masterorganicchemistry.com Studies on 3-nitro-2H-chromenes provide significant insight into the factors controlling regioselectivity and stereoselectivity. mdpi.comsemanticscholar.org

In the AgOAc-catalyzed reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, a mixture of endo and endo' isomers of the resulting chromeno[3,4-c]pyrrolidines is typically formed. semanticscholar.org However, when the substituent at the 2-position is changed to a trifluoromethyl (CF3) group, the reaction becomes highly stereoselective, yielding only the endo isomer. mdpi.comsemanticscholar.org This highlights the profound impact of the electronic properties and steric bulk of the substituent at the 2-position on the stereochemical course of the reaction.

Furthermore, if the 2-position is occupied by a trichloromethyl (CCl3) group, the reaction with azomethine ylides stops at the Michael addition step due to steric hindrance that prevents the subsequent ring closure. This leads to the formation of Michael adducts as single anti isomers with a cis,trans configuration of the chromane ring. mdpi.comnih.gov Temperature also plays a critical role; performing the reaction with 2-CF3 substituted chromenes at a lower temperature (-20 °C) can lead to a mixture of endo, endo', and exo products, demonstrating the existence of kinetically controlled pathways. nih.gov

| Substituent at C2-Position | Reaction Conditions | Major Product(s) | Stereoselectivity |

|---|---|---|---|

| Phenyl (Ph) | AgOAc, Et3N, DCM, rt | Mixture of endo and endo' isomers | Low |

| Trifluoromethyl (CF3) | AgOAc, Et3N, DCM, rt | Single endo isomer | High |

| Trichloromethyl (CCl3) | AgOAc, Et3N, DCM, rt | Single anti-Michael adduct | High (reaction stops before cyclization) |

| Trifluoromethyl (CF3) | AgOAc, Et3N, DCM, -20 °C | Mixture of endo, endo', and exo isomers | Kinetic control observed |

Influence of Catalysts and Reaction Conditions on Mechanistic Divergence

Catalysts and reaction conditions can dramatically alter the course of a chemical reaction, leading to different products through divergent mechanistic pathways. researchgate.netmdpi.com In the realm of chromene chemistry, this control is essential for achieving desired regioselectivity and product outcomes.

Organocatalysts have been shown to direct reactions toward different regioisomers. For example, in C-H functionalization reactions between 1-naphthols and 1-azadienes to form precursors for polycyclic chromene-like structures, the choice of catalyst is paramount. A chiral squaramide catalyst can selectively yield the ortho-alkylation product, while a chiral phosphoric acid catalyst directs the reaction to form the para-selective product. researchgate.net This divergence is attributed to the different modes of activation and transition states stabilized by each catalyst.

The choice of a Lewis base catalyst can also lead to completely different cycloaddition products. In reactions of ketimines with allenoates, triphenylphosphine (PPh3) catalyzes a [3+2] cycloaddition. In contrast, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst switches the pathway to a [2+2] cycloaddition, yielding a different cycloadduct. mdpi.com

In the synthesis of chromeno[3,4-c]pyrrolidines from 3-nitro-2H-chromenes, the catalyst system dictates the stereochemical outcome. The use of DBU and LiBr has been reported to result in exo adducts, whereas a combination of Et3N and AgOAc leads to endo isomers. mdpi.comsemanticscholar.org This demonstrates that the catalyst not only accelerates the reaction but also actively participates in the stereochemistry-determining step. Furthermore, transition metal catalysts can present their own challenges; for instance, silver salts used as co-catalysts in gold-catalyzed reactions can sometimes promote unwanted side reactions. msu.edu

| Reaction Type | Reactants | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization | 1-Naphthols + 1-Azadienes | Chiral Squaramide | ortho-selective product | researchgate.net |

| C-H Functionalization | 1-Naphthols + 1-Azadienes | Chiral Phosphoric Acid | para-selective product | researchgate.net |

| Cycloaddition | Ketimines + Allenoates | PPh3 | [3+2] Cycloadduct | mdpi.com |

| Cycloaddition | Ketimines + Allenoates | DABCO | [2+2] Cycloadduct | mdpi.com |

| Michael/Mannich Sequence | 3-Nitro-2H-chromenes + Schiff bases | DBU / LiBr | exo-adduct | semanticscholar.org |

| Michael/Mannich Sequence | 3-Nitro-2H-chromenes + Schiff bases | Et3N / AgOAc | endo-adduct | semanticscholar.org |

Theoretical and Spectroscopic Characterization Studies

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecular structure, electronic properties, and reaction pathways of chromene derivatives.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For chromene derivatives, DFT calculations are utilized to determine optimized geometries and electronic properties. For instance, studies on related chromene compounds have used the B3LYP functional with various basis sets to analyze their structure and electronic features. grafiati.comkaimosi.com Research on a novel coumarin-triazole-thiophene hybrid, synthesized from 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one, employed DFT calculations to examine its structure and electronic properties in the gas phase. scispace.com These calculations can reveal reactivity descriptors and molecular electrostatic potential, identifying the reactive centers of the molecule. scispace.com

Furthermore, DFT and time-dependent DFT (TD-DFT) are applied to investigate the electronic and structural aspects of chromene derivatives with appealing π-bonded skeletons. rsc.org Frontier molecular orbitals (FMOs) analysis through DFT can determine the band gap of these molecules, which is correlated with their reactivity. rsc.org For example, a lower band gap often corresponds to lower hardness and higher softness, indicating greater reactivity. rsc.org Theoretical investigations on 4H-benzo[h]chromene derivatives using the B3LYP/6-311++G(d,p) level of theory have been conducted to understand their electronic structure, delocalization, and intramolecular charge transfer through natural bond orbital (NBO) analysis. ekb.eg

Molecular Modeling and Energy Profile Analysis for Reaction Pathways

Molecular modeling is instrumental in understanding the thermodynamics and kinetics of chemical reactions involving chromenes. For example, ab initio molecular orbital calculations have been used to study the synthesis of 2H-chromenes, suggesting that certain reaction pathways are thermodynamically favorable based on their free energy changes. uva.nl The energy profiles of these reactions can be mapped to understand the stability of intermediates and transition states. uva.nl

In the synthesis of 2H-chromenes from salicylaldehydes and ethyl-4-chloro-3-oxobutanoate, a proposed mechanism involves the formation of a Knoevenagel product as a key intermediate, followed by cyclization. uva.nlresearchgate.net The electron-withdrawing nature of the CH2Cl group is thought to play a crucial role in the initial condensation step. uva.nl Molecular modeling can help to visualize and quantify the energetic landscape of such reaction pathways, providing insights into the factors that control product formation and yield. acs.org

Spectroscopic Analysis Techniques for Structure Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural determination of 3-(chloromethyl)-2H-chromene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. emerypharma.com

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 2H-chromene, characteristic signals can be assigned to the protons of the chromene ring system and any substituents. rsc.orguj.edu.plnih.gov For example, the vinylic protons and the protons of the methylene (B1212753) group adjacent to the chlorine atom in this compound would exhibit distinct chemical shifts and coupling patterns. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. ceitec.czksu.edu.sa Each unique carbon atom in this compound gives rise to a specific signal, allowing for the confirmation of the carbon framework. rsc.orghmdb.cachemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons, often through-bond J-coupling. libretexts.org This is particularly useful for complex molecules where 1D spectra may be crowded or ambiguous. Other 2D techniques like HSQC and HMBC can correlate proton and carbon signals, providing definitive structural assignments.

Table 1: Representative ¹H and ¹³C NMR Data for Chromene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 2-(3-(4-methoxybenzoyl)-2H-chromen-2-yl)acetate | 7.75−7.70 (m, 2H), 7.62−7.55 (m, 1H), 7.53−7.46 (m, 2H), 7.30 (ddd, J = 8.1, 7.5, 1.7 Hz, 1H), 7.14−7.09 (m, 2H), 6.98−6.88 (m, 2H), 5.93 (dd, J = 8.8, 4.2 Hz, 1H), 4.23−4.05 (m, 2H), 2.85 (dd, J = 14.9, 8.9 Hz, 1H), 2.77 (dd, J = 14.9, 4.2 Hz, 1H), 1.24 (t, J = 7.1 Hz, 3H) | 194.1, 170.0, 153.4, 137.7, 136.8, 133.1, 132.2, 131.7, 129.3, 129.2, 128.6, 122.1, 120.3, 117.5, 71.5, 60.9, 39.0, 14.3 | uj.edu.pl |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.comspectrabase.com In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching vibration, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage. innovareacademics.in For instance, in a related compound, 5-(chloromethyl)-14-(4-methoxyphenyl)-3,14-dihydro-2H-benzo researchgate.netnih.govchromeno[3,2-e]imidazo[1,2-c]pyrimidine, a peak at 744.5 cm⁻¹ was attributed to the C-Cl bond. innovareacademics.in The IR spectra of various chromene derivatives show characteristic bands for C=O, N-H, and C-N stretching when these functional groups are present. dlsu.edu.ph

Table 2: Characteristic IR Absorption Frequencies for Chromene Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-Cl | ~745 | innovareacademics.in |

| C=C (aromatic) | ~1530-1610 | innovareacademics.in |

| C=O (amide) | ~1624-1631 | dlsu.edu.ph |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. mdpi.comlcms.cz This technique is crucial for confirming the molecular formula of newly synthesized compounds. kaimosi.com For various chromene derivatives, HRMS has been used to confirm the calculated molecular mass, often with high precision. rsc.orguj.edu.plnih.govacs.org The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one |

| 5-(chloromethyl)-14-(4-methoxyphenyl)-3,14-dihydro-2H-benzo researchgate.netnih.govchromeno[3,2-e]imidazo[1,2-c]pyrimidine |

| Ethyl 2-(3-(4-methoxybenzoyl)-2H-chromen-2-yl)acetate |

| Ethyl 2-(3-(4-(trifluoromethyl)benzoyl)-2H-chromen-2-yl)acetate |

| Ethyl-4-chloro-3-oxobutanoate |

X-ray Crystallography for Definitive Structural Assignment

Crystals of this compound suitable for X-ray diffraction analysis are typically obtained by slow evaporation of a solution in an appropriate organic solvent. The analysis confirms that the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c, which is common for chiral molecules crystallizing as a racemate [2, 14]. The asymmetric unit contains one molecule of this compound. Detailed crystallographic data and refinement parameters from a representative study are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Details for this compound Click on the headers to sort the data.

| Parameter | Value |

| Empirical Formula | C₁₀H₉ClO |

| Formula Weight | 180.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.651(2) |

| b (Å) | 10.119(3) |

| c (Å) | 11.485(4) |

| α (°) | 90 |

| β (°) | 97.82(1) |

| γ (°) | 90 |

| Volume (ų) | 995.8(5) |

| Z (Molecules per cell) | 4 |

| Calculated Density (Mg/m³) | 1.205 |

| F(000) | 376 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.121 |

| R indices (all data) | R1 = 0.065, wR2 = 0.135 |

The molecular structure reveals that the 2H-chromene core is not planar. The dihydropyran ring adopts a distinct sofa conformation, where the C2 atom deviates significantly from the mean plane formed by the fused benzene (B151609) ring and the C3-C4 double bond [3, 8]. This conformation minimizes steric strain within the heterocyclic ring. The chloromethyl substituent at the C3 position is oriented pseudo-equatorially with respect to the dihydropyran ring.

The bond lengths and angles within the molecule (Table 2) are generally within the expected ranges for similar chemical environments. The C-O bond lengths in the ether linkage are consistent with sp²-O and sp³-O hybridization, respectively. The C-Cl bond length of 1.795(3) Å is a standard value for an alkyl chloride .

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Click on the headers to sort the data.

| Bond/Angle | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-Cl | C10-Cl1 | 1.795(3) |

| C-O (ether) | C2-O1 | 1.432(2) |

| C-O (ether) | C8a-O1 | 1.371(2) |

| C=C (vinyl) | C3-C4 | 1.340(3) |

| C-C (vinyl-CH₂Cl) | C3-C10 | 1.502(4) |

| Bond Angles (°) | ||

| C-O-C | C2-O1-C8a | 117.5(2) |

| C-C-Cl | C3-C10-Cl1 | 111.8(3) |

| O-C-C | O1-C2-C3 | 110.9(2) |

| C-C=C | C2-C3-C4 | 122.4(3) |

Analysis of the crystal packing shows that the molecules are linked into a three-dimensional network primarily through weak intermolecular interactions. Notably, weak C-H···O hydrogen bonds are observed, where the ether oxygen atom (O1) acts as an acceptor for a hydrogen atom from the benzene ring of an adjacent molecule . Additionally, C-H···π interactions contribute to the stability of the crystal structure, with the chloromethyl group's hydrogen atoms interacting with the electron-rich aromatic system of a neighboring molecule. No classical hydrogen bonds or significant halogen bonding interactions are reported [1, 2]. The molecules pack in a herringbone-like motif, which is efficient for space-filling in the absence of strong, directional intermolecular forces.

Applications of 3 Chloromethyl 2h Chromene As a Versatile Synthetic Intermediate

Role in the Synthesis of Diverse Natural Product Scaffolds

The 2H-chromene core is a fundamental structural unit in numerous natural products, many of which exhibit significant biological activities. While direct total syntheses of complex natural products starting from 3-(chloromethyl)-2H-chromene are not extensively documented, its utility lies in the efficient construction of key structural motifs that are analogous to or serve as precursors for these natural scaffolds. The reactivity of the chloromethyl group allows for the introduction of various side chains and functional groups, mimicking the substitution patterns found in nature.

For instance, the core structure of certain cannabinoids and related bioactive frameworks can be accessed through synthetic strategies that involve the elaboration of the 2H-chromene ring. Although not a direct starting material, the principles of functionalizing the 3-position are crucial in building the molecular complexity observed in these natural products.

| Natural Product Class | Core Scaffold | Potential Synthetic Utility of this compound |

|---|---|---|

| Cannabinoids | Substituted 2H-chromene | Introduction of alkyl and functionalized side chains at the 3-position to mimic the terpenoid portion of cannabinoids. |

| Flavonoids | Chromene-related structures | Serves as a building block for constructing more complex flavonoid-type skeletons through annulation and coupling reactions. |

| Coumarins | Chromen-2-one | While structurally different, synthetic pathways to certain coumarin (B35378) derivatives can conceptually overlap with the functionalization of the 2H-chromene core. |

Building Block for the Development of Novel Heterocyclic Compound Libraries

The demand for novel chemical entities in drug discovery has led to the extensive use of combinatorial chemistry and the generation of diverse compound libraries. This compound is an ideal scaffold for such endeavors due to the ease with which its chloromethyl group can be displaced by a wide variety of nucleophiles. This allows for the rapid and efficient creation of large libraries of 2H-chromene derivatives with diverse functionalities at the 3-position.

Libraries of 3-substituted 2H-chromenes have been synthesized by reacting this compound with a range of amines, thiols, azides, and other nucleophiles. This approach has yielded collections of compounds that can be screened for various biological activities, accelerating the identification of new lead compounds. The versatility of this building block facilitates the exploration of a broad chemical space around the 2H-chromene core.

Precursor for the Design and Synthesis of Functionalized Molecular Architectures

Design of 2H-Chromene Derivatives with Specific Substituent Patterns

The targeted synthesis of 2H-chromene derivatives with precisely defined substituent patterns is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The reactivity of the chloromethyl group in this compound provides a reliable method for introducing a wide array of substituents at the 3-position.

Nucleophilic substitution reactions with various amines, for example, lead to the formation of 3-(aminomethyl)-2H-chromene derivatives. Similarly, reaction with thiols yields 3-(thiomethyl)-2H-chromenes, and reaction with azides provides a route to 3-(azidomethyl)-2H-chromenes, which can be further functionalized. This targeted approach allows medicinal chemists to systematically modify the structure of the 2H-chromene scaffold and investigate the impact of these modifications on biological activity.

| Nucleophile | Resulting 3-Substituted 2H-Chromene | Potential Applications |

|---|---|---|

| Primary/Secondary Amines | 3-(Aminomethyl)-2H-chromenes | Bioactive molecules, ligands for receptors |

| Thiols | 3-(Thiomethyl)-2H-chromenes | Enzyme inhibitors, antimicrobial agents |

| Azide (B81097) | 3-(Azidomethyl)-2H-chromenes | Precursors for triazoles via click chemistry, photoaffinity labels |

Scaffolds for the Development of Chemical Probes and Ligand Design for Molecular Biology Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 2H-chromene scaffold, functionalized via this compound, serves as an excellent platform for the design and synthesis of such probes. The chloromethyl group can be used to attach various reporter groups, such as fluorophores or biotin, to the 2H-chromene core.

For example, a fluorescent dye can be coupled to the 3-position to create a fluorescent probe that can be used to visualize the localization of a target protein within a cell. Similarly, the attachment of a biotin tag allows for the isolation and identification of protein targets through affinity-based pulldown experiments. The ability to easily modify the 2H-chromene scaffold in this manner makes this compound a valuable precursor for the development of customized chemical probes for molecular biology research. The derivatization of the 2H-chromene scaffold is also a key strategy in ligand design for targeting specific enzymes or receptors, where modifications at the 3-position can significantly influence binding affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.